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Compound of Interest

Compound Name:
N-(2-phenoxyphenyl)-2-

phenylpropanamide

Cat. No.: B258250 Get Quote

Target Class: Transient Receptor Potential (TRP)
Channels & Voltage-Gated Sodium Channels (Nav)
Introduction & Compound Overview
N-(2-phenoxyphenyl)-2-phenylpropanamide represents a class of N-aryl-2-

arylpropanamides. Its structure combines a lipophilic "tail" (2-phenylpropyl) and a bulky "head"

(2-phenoxyaniline). This architecture is critical for membrane partitioning and interaction with

transmembrane domains of ion channels.

Chemical Identity
IUPAC Name:N-(2-phenoxyphenyl)-2-phenylpropanamide

Molecular Formula: C₂₁H₁₉NO₂

Molecular Weight: ~317.38 g/mol

Physicochemical Profile: High Lipophilicity (LogP > 4.0 predicted), Low Aqueous Solubility.

Mechanistic Relevance:

TRPM8/TRPV1 Modulation: The amide linker and bulky hydrophobic groups mimic the

"cooling" pharmacophore of WS-12 and the "pungent" motif of Capsaicin analogs.
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Nav Inhibition: The diphenyl ether motif is a privileged scaffold in sodium channel blockers

(e.g., local anesthetics), stabilizing the inactivated state of the channel.

Materials & Reagents
Compound Preparation

Stock Solution: Dissolve N-(2-phenoxyphenyl)-2-phenylpropanamide in 100% DMSO to

10 mM or 100 mM. Vortex for 1 min and sonicate for 5 min to ensure complete solubilization.

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution: Dilute in assay buffer (HBSS + 20 mM HEPES) immediately prior to use.

Keep final DMSO concentration < 0.5% to prevent vehicle artifacts.

Cell Lines & Media
HEK293T or CHO Cells: Stably expressing human TRPM8, TRPV1, or Nav1.7.

Culture Media: DMEM/F12 supplemented with 10% FBS, 1% Pen/Strep, and selection

antibiotics (e.g., G418 or Hygromycin).

Assay Buffer: HBSS (Ca²⁺/Mg²⁺ free for wash, with Ca²⁺/Mg²⁺ for assay), 20 mM HEPES,

pH 7.4.

Protocol 1: High-Throughput Calcium Flux Assay
(FLIPR)
Objective: To determine the agonist or antagonist activity of the compound against TRP

channels (TRPM8/TRPV1).

Experimental Logic
TRP channels are non-selective cation channels with high Ca²⁺ permeability. Activation results

in a rapid influx of intracellular Ca²⁺, which is quantified using a calcium-sensitive fluorescent

dye (e.g., Fluo-4 AM or Calcium 6).

Step-by-Step Workflow
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Cell Plating:

Seed cells (CHO-TRPM8 or HEK-TRPV1) at 15,000 cells/well in a 384-well black-

wall/clear-bottom poly-D-lysine coated plate.

Incubate overnight at 37°C, 5% CO₂.

Dye Loading:

Remove culture media and wash once with assay buffer.

Add 20 µL of Calcium-6 dye loading solution (containing 2.5 mM Probenecid to inhibit

anion transport).

Incubate for 60 min at 37°C, then 15 min at room temperature (RT).

Compound Addition (Agonist Mode):

Prepare a 5X compound plate (concentration range: 1 nM to 100 µM).

Transfer to FLIPR (Fluorometric Imaging Plate Reader).

Basal Read: Record fluorescence for 10 seconds.

Injection: Add compound (10 µL) to cells (40 µL final volume).

Response Read: Record fluorescence for 180 seconds.

Compound Addition (Antagonist Mode):

Pre-incubate cells with test compound for 30 min at RT.

Inject EC₈₀ concentration of reference agonist (e.g., 1 µM Icilin for TRPM8 or 100 nM

Capsaicin for TRPV1).

Record fluorescence inhibition.

Data Analysis
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Calculate RFU (Relative Fluorescence Units) = (Max Signal - Min Signal).

Fit data to a 4-parameter logistic equation to determine EC₅₀ (agonist) or IC₅₀ (antagonist).

Protocol 2: Automated Electrophysiology (Patch
Clamp)
Objective: To validate activity on Voltage-Gated Sodium Channels (Nav1.7) and assess state-

dependent inhibition.

Experimental Logic
Fluorescence assays can yield false positives due to compound autofluorescence or

membrane artifacts. Patch clamp provides direct measurement of ionic currents and allows

manipulation of voltage protocols to distinguish between resting and inactivated state block.

Step-by-Step Workflow
Cell Preparation:

Harvest HEK-Nav1.7 cells using Detachin (avoid Trypsin to preserve channel integrity).

Resuspend in extracellular recording solution at 5 × 10⁶ cells/mL.

Solutions:

Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM

Glucose (pH 7.4).

Intracellular: 50 mM CsF, 10 mM NaCl, 60 mM CsCl, 20 mM EGTA, 10 mM HEPES (pH

7.2).

Voltage Protocol (State-Dependence):

Holding Potential: -120 mV (Resting State).

Test Pulse: Depolarize to -10 mV for 20 ms to elicit peak current.
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Inactivated State Protocol: Hold at -120 mV → Pre-pulse to -45 mV (8 sec) → Test pulse

to -10 mV.

Compound Application:

Establish whole-cell configuration (seal resistance > 1 GΩ).

Perfuse vehicle (0.1% DMSO) for 2 min to establish baseline.

Perfuse test compound (N-(2-phenoxyphenyl)-2-phenylpropanamide) at increasing

concentrations (0.1, 1, 10, 30 µM).

Measure peak current amplitude at steady state.

Data Presentation
Parameter Definition Calculation

Tonic Block
Inhibition of current from

resting state (-120 mV)

Use-Dependent Block

Inhibition accumulation during

high-frequency stimulation (10

Hz)

Decay of pulse 1 vs. pulse 10

V½ Shift
Shift in voltage-dependence of

inactivation

Boltzmann Fit of steady-state

inactivation curve

Protocol 3: Metabolic Stability (Microsomal
Incubations)
Objective: To assess the liability of the amide bond and the phenoxyphenyl ether to oxidative

metabolism (CYP450).

Workflow
Reaction Mix: 0.5 mg/mL Liver Microsomes (Human/Rat) + 1 µM Test Compound in 100 mM

Phosphate Buffer (pH 7.4).
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Initiation: Add 1 mM NADPH (regenerating system).

Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min.

Quenching: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time to determine

and

.

Visualizing the Mechanism of Action
The following diagram illustrates the putative signaling pathway for TRPM8 activation and the

orthogonal validation workflow.
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Caption: Putative mechanism of action showing TRPM8 activation (Solid lines) and orthogonal

Nav1.7 inhibition (Dashed lines).
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Troubleshooting & Expert Tips
Solubility Issues: The diphenyl ether and phenylpropyl groups make this compound highly

lipophilic. If precipitation occurs in the assay buffer, include 0.05% Pluronic F-127 or increase

BSA concentration to 0.1% to act as a carrier.

"Sticky" Compound: Lipophilic amides adhere to plastic tips. Use low-retention tips and

glass-coated plates where possible.

Washing Artifacts: In the FLIPR assay, aggressive washing can detach loosely adherent cells

(HEK293). Use a gentle dispense speed (10-20 µL/sec) or use a No-Wash Calcium Dye kit

to improve Z' factors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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